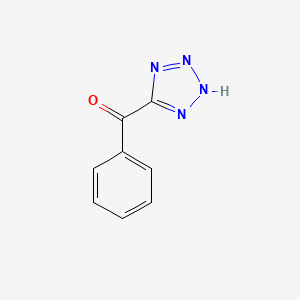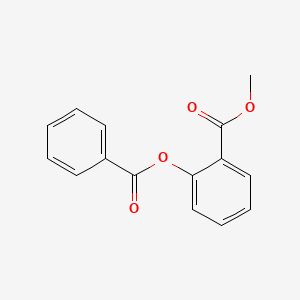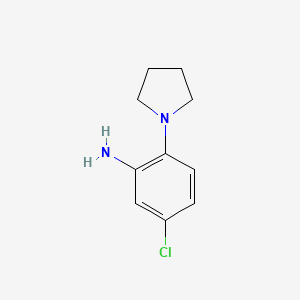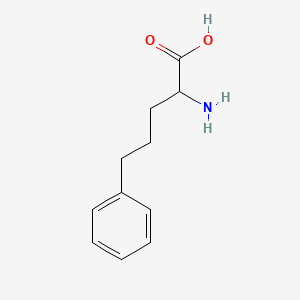
2-Amino-5-phenylpentanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Amino-5-phenylpentanoic acid and related compounds has been reported through methods that include the resolution of amino acids and the use of precursor molecules. A notable method involves the preparation of L-2-Amino-5-phenylpentanoic acid (L-App) as a constituent amino acid in AM-toxins. The synthesis process employs diethyl [3-(p-methoxyphenyl)propyl]acetamidomalonate as a precursor, followed by saponification, decarboxylation, and resolution through acylase to afford L-App (Shimohigashi, Lee, & Izumiya, 1976).
Molecular Structure Analysis
Research on the molecular structure of 2-Amino-5-phenylpentanoic acid derivatives has focused on their interaction with biological targets and their stereochemistry. Structural studies have synthesized inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid, highlighting the importance of stereochemistry in binding to HIV-1 protease (Raju & Deshpande, 1991).
Chemical Reactions and Properties
2-Amino-5-phenylpentanoic acid and its derivatives have been used as lead compounds in the design of inhibitors for various enzymes. For example, S-2-amino-5-azolylpentanoic acids have been synthesized to inhibit nitric oxide synthases, showcasing the compound's versatility in chemical modifications for targeted biological activity (Ulhaq et al., 1998).
Physical Properties Analysis
The synthesis and characterization of W(CO)5 complexes of 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid, a derivative of 2-Amino-5-phenylpentanoic acid, demonstrate the compound's capacity to form stable complexes. These complexes exhibit sharp, intense absorption bands, indicating their potential utility in spectroelectrochemical applications (Kowalski et al., 2009).
Wissenschaftliche Forschungsanwendungen
1. Role in Constituent Amino Acids of AM-Toxins
2-Amino-5-phenylpentanoic acid (App) has been identified as a constituent amino acid in AM-toxins. AM-toxins are phytotoxic metabolites produced by the pathogenic fungus Alternaria alternata, involved in plant diseases. The study by Shimohigashi et al. (1976) demonstrates the synthesis and resolution of App, highlighting its relevance in the study of plant pathology and fungal metabolites.
2. Inhibitory Potential in HIV-1 Protease
In the context of HIV research, derivatives of 2-Amino-5-phenylpentanoic acid have been synthesized and evaluated for their inhibitory effects on HIV-1 protease. The study by Raju & Deshpande (1991) demonstrates the synthesis of these inhibitors, contributing significantly to antiviral research and drug development against HIV.
3. Designing Inhibitors for Nitric Oxide Synthases
S-2-Amino-5-azolylpentanoic acids, related to 2-Amino-5-phenylpentanoic acid, have been explored for their inhibitory effects on nitric oxide synthases (NOS). The research by Ulhaq et al. (1998) indicates their potential in the design of potent NOS inhibitors, which is crucial for understanding and treating various physiological and pathological processes involving nitric oxide.
4. Development of Gamma-Amino-Acid-Bearing Peptides
2-Amino-5-phenylpentanoic acid has been used in the synthesis of gamma-amino-acid-bearing peptides like thalassospiramides, which exhibit biological activities like the inhibition of nitric oxide production. The work by Um et al. (2013) on marine bacteria-derived peptides opens avenues for novel biochemical compounds with potential pharmacological applications.
5. Role in Selective Enzyme Inhibition
Derivatives of 2-Amino-5-phenylpentanoic acid, like 4-amino-5-fluoro-3-phenylpentanoic acids, have been studied for their role in the selective inhibition of enzymes like gamma-aminobutyric acid (GABA) aminotransferase. The study by Silverman & Nanavati (1990) provides insights into the mechanisms of enzyme inhibition, crucial for the development of therapeutic agents in neurology and psychiatry.
6. Synthesis of Aromatic Amino Acids
In the field of molecular pharmacology, 2-Amino-5-phenylpentanoic acid has been synthesized as an analogue of L-methionine to study its inhibition of enzyme systems. Coulter et al. (1974) explored its inhibitory activity on enzymes like ATP:L-methionine S-adenosyltransferase, contributing to our understanding of enzyme kinetics and inhibitor design (Coulter, Lombardini, & Talalay, 1974).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Eigenschaften
IUPAC Name |
2-amino-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQZTHUXZWQXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347674 | |
| Record name | 2-Amino-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-phenylpentanoic acid | |
CAS RN |
2046-19-7, 34993-02-7, 36061-08-2 | |
| Record name | NSC167401 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-2-Amino-5-phenyl-pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



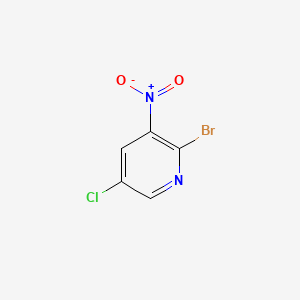
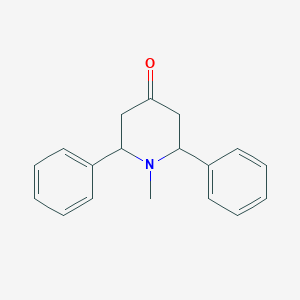
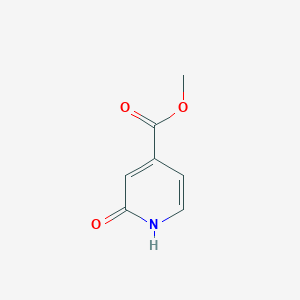
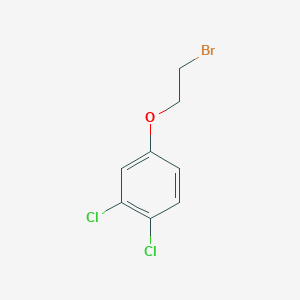
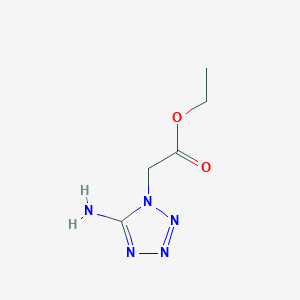
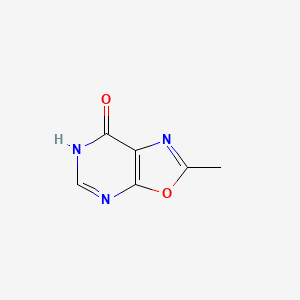
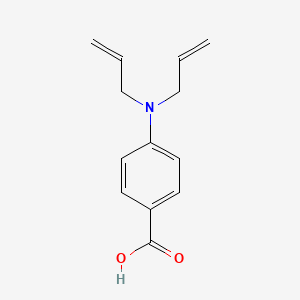
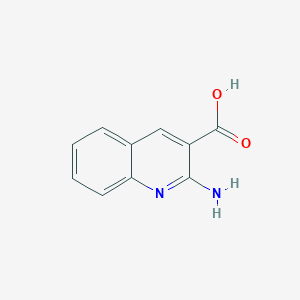
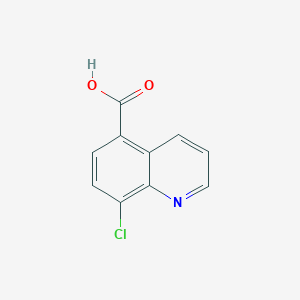
![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)
